6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride 6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2301851-18-1
VCID: VC11650748
InChI: InChI=1S/C8H18N2O.2ClH/c1-10-4-3-9-5-8(6-10)7-11-2;;/h8-9H,3-7H2,1-2H3;2*1H
SMILES: CN1CCNCC(C1)COC.Cl.Cl
Molecular Formula: C8H20Cl2N2O
Molecular Weight: 231.16 g/mol

6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride

CAS No.: 2301851-18-1

Cat. No.: VC11650748

Molecular Formula: C8H20Cl2N2O

Molecular Weight: 231.16 g/mol

* For research use only. Not for human or veterinary use.

6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride - 2301851-18-1

Specification

CAS No. 2301851-18-1
Molecular Formula C8H20Cl2N2O
Molecular Weight 231.16 g/mol
IUPAC Name 6-(methoxymethyl)-1-methyl-1,4-diazepane;dihydrochloride
Standard InChI InChI=1S/C8H18N2O.2ClH/c1-10-4-3-9-5-8(6-10)7-11-2;;/h8-9H,3-7H2,1-2H3;2*1H
Standard InChI Key MIIWZBSDQBUNRX-UHFFFAOYSA-N
SMILES CN1CCNCC(C1)COC.Cl.Cl
Canonical SMILES CN1CCNCC(C1)COC.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 6-(methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride. Its molecular formula is C₈H₁₈N₂O·2HCl, with a molecular weight of 231.16 g/mol (calculated from the base compound C₈H₁₈N₂O: 158.24 g/mol + 2HCl: 72.92 g/mol) .

Structural Features

The diazepane core consists of a seven-membered ring with nitrogen atoms at positions 1 and 4. Key modifications include:

  • Methyl group at position 1, enhancing steric bulk and influencing receptor binding.

  • Methoxymethyl group at position 6, introducing polarity and hydrogen-bonding capacity.

  • Dihydrochloride salt, improving aqueous solubility and crystallinity .

Physicochemical Properties

Physical State and Solubility

The compound is a crystalline solid at room temperature. As a hydrochloride salt, it exhibits high solubility in polar solvents such as water and methanol. Analogous diazepane derivatives, like 1-methyl-1,4-diazepane, have a density of 0.9±0.1 g/cm³ and a boiling point of 157.4±8.0°C, though the dihydrochloride form likely has a higher melting point due to ionic interactions .

Spectroscopic Data

  • NMR: Expected signals include a singlet for the methoxymethyl group (δ 3.3–3.5 ppm) and multiplets for the diazepane ring protons (δ 2.5–3.2 ppm).

  • Mass Spectrometry: The base compound (C₈H₁₈N₂O) would show a molecular ion peak at m/z 158.24, with fragmentation patterns indicative of methoxymethyl cleavage .

Synthesis and Optimization

Synthetic Routes

A multi-step approach is employed:

  • Ring Formation: Condensation of 1,4-diaminobutane with a ketone precursor to form the diazepane backbone.

  • Functionalization:

    • Methylation at position 1 using methyl iodide under basic conditions.

    • Methoxymethyl introduction via Williamson ether synthesis.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .

Biological Activity and Applications

Neurological Targets

Diazepanes are privileged scaffolds in central nervous system (CNS) drug discovery. The methoxymethyl group may enhance blood-brain barrier permeability, making this compound a candidate for:

  • Orexin receptor antagonism (e.g., suvorexant analogs for insomnia).

  • GABAₐ receptor modulation (anxiolytic or anticonvulsant effects) .

Comparative Analysis with Structural Analogs

CompoundKey ModificationsBiological Activity
1-Methyl-1,4-diazepaneNo methoxymethyl groupBase structure; limited activity
6-Chloromethyl-1-methyl-1,4-diazepaneChlorine substituentEnhanced reactivity
6-(Methoxymethyl)-1-methyl-1,4-diazepaneMethoxymethyl groupImproved solubility and CNS penetration

The methoxymethyl group confers distinct advantages in pharmacokinetics, including increased hydrophilicity and reduced metabolic degradation .

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